molecular formula C8H6BrNS B13687047 2-Bromo-5-methylphenylisothiocyanate

2-Bromo-5-methylphenylisothiocyanate

Cat. No.: B13687047
M. Wt: 228.11 g/mol
InChI Key: BTAYJZVIZXCLFR-UHFFFAOYSA-N
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Description

2-Bromo-5-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylphenylisothiocyanate typically involves the reaction of 2-bromo-5-methylphenylamine with carbon disulfide (CS2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a dithiocarbamate intermediate, which is then treated with a desulfurizing agent like cyanuric chloride to yield the isothiocyanate product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like carbon disulfide.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylphenylisothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Oxidation and Reduction: The bromine and methyl groups can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.

    Cyclization: Catalysts like palladium or copper in the presence of ligands.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Thioureas: Formed from nucleophilic substitution with amines.

    Heterocycles: Resulting from cyclization reactions.

    Oxidized/Reduced Derivatives: Depending on the specific conditions used.

Scientific Research Applications

2-Bromo-5-methylphenylisothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylphenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules or other substrates. The bromine and methyl substituents can influence the compound’s reactivity and selectivity by altering the electronic properties of the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methylphenylisothiocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other phenylisothiocyanate derivatives. The presence of both bromine and methyl groups can influence its chemical behavior, making it a valuable compound for targeted applications in synthesis and research.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

1-bromo-2-isothiocyanato-4-methylbenzene

InChI

InChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

BTAYJZVIZXCLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)N=C=S

Origin of Product

United States

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